molecular formula C18H19N5OS B2943012 2-(benzylthio)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide CAS No. 1448028-69-0

2-(benzylthio)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide

Cat. No. B2943012
CAS RN: 1448028-69-0
M. Wt: 353.44
InChI Key: LMMQQAJRCUYBRO-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For instance, the benzylthio group might undergo oxidation reactions, and the acetamide group could participate in hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an acetamide group could increase its solubility in polar solvents .

Scientific Research Applications

Insecticidal Properties

  • Synthesis and Insecticidal Assessment : A study investigated the synthesis of various heterocycles, including derivatives similar to 2-(benzylthio)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide, for their insecticidal properties against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Medical Research

  • Antimicrobial Activity : Research into derivatives of this compound has shown antimicrobial action, with studies comparing their effectiveness against conventional antibiotics like Chloramphenicol and Amphotericin B (Ch, 2022).
  • Antitumor Agents : A study focused on synthesizing analogues as potential dihydrofolate reductase (DHFR) inhibitors and antitumor agents, showing some derivatives to be potent inhibitors for tumor cell growth in culture (Gangjee et al., 2007).

Antioxidant and Corrosion Inhibition

  • Antioxidants for Oil : Some derivatives of 2-(benzylthio)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide were studied as antioxidants for base stock oil, showing promise in inhibiting oxidation (Basta et al., 2017).
  • Corrosion Inhibitors : Research into derivatives of this compound has also been conducted in the context of corrosion science, where they were found to be effective in preventing corrosion in certain mediums (Yıldırım & Cetin, 2008).

properties

IUPAC Name

2-benzylsulfanyl-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c24-16(14-25-13-15-5-2-1-3-6-15)19-9-11-23-12-10-22-18(23)17-20-7-4-8-21-17/h1-8,10,12H,9,11,13-14H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMQQAJRCUYBRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NCCN2C=CN=C2C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylthio)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)acetamide

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